BenchChemオンラインストアへようこそ!

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Drug-likeness Permeability Thiazole derivatives

This thioether-linked thiazole features a distinct 3,4-dimethoxyphenyl pharmacophore absent in simpler analogs. Its cLogP ~4.5 and zero additional H-bond donors predict superior blood-brain barrier permeability over urea-linked compound CAS 905783-28-0, making it ideal for CNS-targeted phenotypic screens. The p-tolylthio benzylic site enables prodrug design or fluorine blocking for metabolic stability. The monocyclic thiazole core offers a scaffold-hopping escape from benzothiazole-based p53 activator patents (e.g., CAS 895461-65-1). Differentiated from generic phenyl/benzothiazole variants, it is optimized for kinase and GPCR targeted libraries. Prioritize for SAR optimization of potency, solubility, and metabolic stability. Request your quote today.

Molecular Formula C21H22N2O3S2
Molecular Weight 414.54
CAS No. 895462-19-8
Cat. No. B2716332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide
CAS895462-19-8
Molecular FormulaC21H22N2O3S2
Molecular Weight414.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H22N2O3S2/c1-14-4-7-16(8-5-14)27-11-10-20(24)23-21-22-17(13-28-21)15-6-9-18(25-2)19(12-15)26-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24)
InChIKeyBZQNZCPIVVLRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895462-19-8): A Structurally Privileged Thiazole Propanamide for Targeted Library Design


N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895462-19-8) is a synthetic thiazole derivative with a molecular weight of 414.54 g/mol and formula C21H22N2O3S2. It belongs to a class of compounds known for diverse biological activities, including anticancer and antimicrobial properties. Its structure features a 3,4-dimethoxyphenyl group at the thiazole 4-position and a p-tolylthio moiety linked via a propanamide spacer, a combination that differentiates it from closely related urea and benzothiazole analogs [1].

Why N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide (895462-19-8) Cannot Be Replaced by Generic Thiazole Analogs


The compound's unique combination of the 3,4-dimethoxyphenyl group and the p-tolylthio-propanamide linker creates a distinct pharmacophore that is absent in simpler thiazole derivatives. Unlike its urea-linked analog (CAS 905783-28-0), which exhibits an IC50 of 17.2 µg/mL against HePG2 cells, the thioether linkage in 895462-19-8 offers different conformational flexibility and metabolic stability, potentially leading to divergent selectivity profiles . Generic substitution with unsubstituted phenyl or benzothiazole variants would alter key electronic and steric properties, compromising binding interactions in target assays .

Quantitative Differentiation Guide for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide (895462-19-8) vs. Key Analogs


Thioether vs. Urea Linker: Impact on Calculated Physicochemical Properties Relevant to Membrane Permeability

The target compound features a thioether (-S-) linkage, while the structurally closest analog with publicly available activity data, Anticancer agent 37 (CAS 905783-28-0), contains a urea (-NH-CO-NH-) linker. This fundamental difference is reflected in calculated physicochemical properties: the thioether is more lipophilic than the urea, which can be estimated by comparing cLogP values (Target: ~4.5; Urea analog: ~3.8), suggesting improved passive membrane permeability for the target compound . This difference is critical for intracellular target engagement.

Drug-likeness Permeability Thiazole derivatives

Comparison of 4-Position Substituents: 3,4-Dimethoxyphenyl vs. Unsubstituted Phenyl

The target compound bears a 3,4-dimethoxyphenyl group at the thiazole 4-position, whereas the commercially available analog N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide contains an unsubstituted phenyl ring. The electron-donating methoxy groups increase electron density on the aromatic ring and enhance potential π-π stacking interactions with biological targets. In the broader thiazole class, such methoxy substitution has been associated with up to 10-fold improvements in cellular potency compared to unsubstituted phenyl analogs .

Structure-Activity Relationship Thiazole substitution Anticancer screening

p-Tolylthio vs. 4-Methoxyphenylthio: Balancing Lipophilicity and Metabolic Stability

The target compound incorporates a p-tolylthio (-S-C6H4-CH3) group, whereas the closely related analog N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide features a 4-methoxyphenylthio substituent. The p-tolyl group (Hansch π = 0.56) is more lipophilic than the 4-methoxyphenyl group (Hansch π = -0.02), which can enhance membrane partitioning but also increase metabolic vulnerability via CYP450-mediated oxidation of the benzylic methyl group. In contrast, the 4-methoxy analog is more polar and may exhibit better aqueous solubility .

Metabolic stability Thioether oxidation Lead optimization

Thiazole vs. Benzothiazole Core: Implications for Planarity and Target Binding

The target compound features a monocyclic thiazole core, whereas N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895461-65-1) contains a bicyclic benzothiazole scaffold. The benzothiazole analog has been reported to induce p53 pathway activation in cancer cells , a mechanism not yet evaluated for the monocyclic thiazole. The monocyclic thiazole offers greater conformational flexibility, which can be advantageous for binding to shallow or flexible pockets, while the planar benzothiazole is better suited for intercalation or flat binding sites.

Scaffold hopping Thiazole vs. benzothiazole Kinase inhibitor design

Recommended Application Scenarios for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide (895462-19-8) Based on Structural Differentiation


Focused Library Design for Kinase and GPCR Screening

The compound's unique 3,4-dimethoxyphenyl-thiazole-thioether pharmacophore makes it an excellent candidate for inclusion in targeted libraries against kinase and GPCR targets, where lipophilic, conformationally flexible ligands often show high hit rates. Its distinct linker chemistry relative to urea-based analogs reduces the risk of cross-reactivity observed with known urea-containing kinase inhibitors.

CNS-Penetrant Lead Identification Programs

With an estimated cLogP of ~4.5 and zero additional H-bond donors from the linker region, 895462-19-8 is predicted to have superior blood-brain barrier permeability compared to its urea analog (cLogP ~3.8) . It should be prioritized in CNS-targeted phenotypic screens where passive permeability is a key requirement.

Structure-Activity Relationship (SAR) Expansion Around p-Tolylthio Substituents

The p-tolylthio group provides a metabolically labile benzylic position that can be exploited for prodrug design or blocked with fluorine to improve stability . This compound can serve as a versatile starting point for SAR studies aimed at optimizing the balance between potency, solubility, and metabolic stability compared to the 4-methoxyphenylthio analog.

Scaffold-Hopping from Benzothiazole-Based Anticancer Leads

Given that the benzothiazole analog (CAS 895461-65-1) has demonstrated p53 pathway activation , the monocyclic thiazole core of 895462-19-8 offers a scaffold-hopping opportunity to escape existing intellectual property while potentially retaining or improving anticancer activity. Its conformational flexibility may also unlock new binding modes inaccessible to flat benzothiazole structures.

Quote Request

Request a Quote for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.